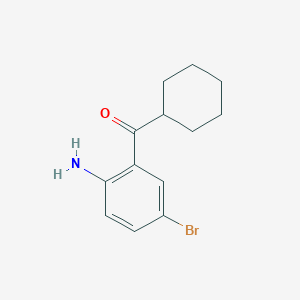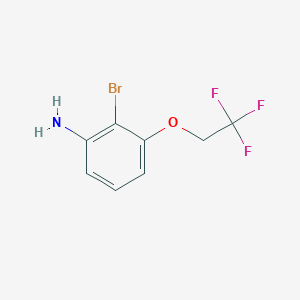
2-(3-Methylmorpholino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylmorpholino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-methylmorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylmorpholino)benzaldehyde typically involves the reaction of 3-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylmorpholino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-(3-Methylmorpholino)benzoic acid.
Reduction: 2-(3-Methylmorpholino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methylmorpholino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylmorpholino)benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi . The compound acts as a redox-active agent, destabilizing the redox homeostasis and leading to the inhibition of fungal growth.
Comparison with Similar Compounds
2-(3-Methylmorpholino)benzaldehyde can be compared with other benzaldehyde derivatives:
Benzaldehyde: The parent compound, which lacks the morpholino group, has different reactivity and applications.
2-(4-Methylmorpholino)benzaldehyde: A similar compound with a different substitution pattern on the morpholino ring, leading to variations in chemical properties and reactivity.
2-(3-Methylpiperidino)benzaldehyde: Another derivative with a piperidine ring instead of a morpholine ring, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-5-3-2-4-11(12)8-14/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
LSGZPPVPMXHXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)

![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)



![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
